molecular formula C27H20Cl2N4O5S B052216 1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid CAS No. 121608-34-2

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

Cat. No. B052216
CAS RN: 121608-34-2
M. Wt: 583.4 g/mol
InChI Key: TWNDMJRBEQOBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid, commonly known as DCMTP, is a chemical compound that has been widely used in scientific research. DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent.

Mechanism of Action

The mechanism of action of DCMTP is not fully understood. However, it is believed to act by inhibiting the activity of inflammatory mediators, such as COX-2 and iNOS, and modulating the expression of pro-inflammatory cytokines. DCMTP has also been shown to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
DCMTP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of COX-2 and iNOS. DCMTP has also been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which may contribute to its anticonvulsant activity. In addition, DCMTP has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

DCMTP has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. DCMTP has also been found to have low toxicity and high selectivity for its target molecules. However, DCMTP has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. DCMTP also has a short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research on DCMTP. One direction is to investigate the potential therapeutic applications of DCMTP in various diseases, such as rheumatoid arthritis, epilepsy, and cancer. Another direction is to optimize the synthesis method of DCMTP to improve its yield and purity. Furthermore, the mechanism of action of DCMTP needs to be further elucidated to understand its molecular targets and signaling pathways. Finally, the pharmacokinetics and toxicology of DCMTP need to be studied to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent. DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. DCMTP has been extensively studied for its potential therapeutic applications and has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of COX-2 and iNOS, and modulate the levels of neurotransmitters. DCMTP has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, DCMTP has some limitations, such as its poor solubility and short half-life. There are several future directions for the research on DCMTP, including investigating its potential therapeutic applications, optimizing its synthesis method, and studying its pharmacokinetics and toxicology.

Synthesis Methods

DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, dimethylformamide, and acetonitrile. The yield of DCMTP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

DCMTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties. DCMTP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. DCMTP has also been shown to have anticonvulsant activity by reducing the frequency and duration of seizures in animal models. In addition, DCMTP has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

121608-34-2

Molecular Formula

C27H20Cl2N4O5S

Molecular Weight

583.4 g/mol

IUPAC Name

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20Cl2N4O5S/c28-18-4-9-23(29)24(16-18)32-26(35)22(15-17-2-1-3-21(14-17)33(36)37)25(34)31(27(32)39)20-7-5-19(6-8-20)30-10-12-38-13-11-30/h1-9,14-16H,10-13H2/b22-15-

InChI Key

TWNDMJRBEQOBAA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

synonyms

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophen yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Origin of Product

United States

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